molecular formula C14H13N3O2S B262252 N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide

N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide

Cat. No. B262252
M. Wt: 287.34 g/mol
InChI Key: MSOZWEOBAVIYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide involves the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). This inhibition leads to a reduction in the production of inflammatory mediators, such as prostaglandins, and an increase in the levels of intracellular cyclic AMP (cAMP), respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide include the reduction of inflammation, the inhibition of cancer cell growth, and the prevention of infectious diseases. In addition, it has been shown to have a positive effect on the immune system, leading to an increase in the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide in lab experiments is its potency and specificity in inhibiting certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide. These include the identification of new targets for this compound, the development of more potent and selective inhibitors, and the investigation of its potential applications in other diseases, such as neurodegenerative disorders. In addition, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
In conclusion, N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide has shown promising potential in drug discovery and development, particularly in the treatment of cancer, inflammation, and infectious diseases. Its mechanism of action involves the inhibition of certain enzymes, leading to a reduction in the production of inflammatory mediators and an increase in the levels of intracellular cAMP. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its research and development, including the identification of new targets and the development of more potent inhibitors.

Synthesis Methods

The synthesis of N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide involves the reaction of 2-aminothiophene-3-carboxylic acid with ethyl acetoacetate in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide.

Scientific Research Applications

N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit significant activity against various diseases, including cancer, inflammation, and infectious diseases. In addition, it has been identified as a potent inhibitor of certain enzymes, making it a promising candidate for the development of enzyme inhibitors.

properties

Product Name

N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

N-(5-oxo-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-2-yl)acetamide

InChI

InChI=1S/C14H13N3O2S/c1-8(18)16-14-15-7-10-11(17-14)5-9(6-12(10)19)13-3-2-4-20-13/h2-4,7,9H,5-6H2,1H3,(H,15,16,17,18)

InChI Key

MSOZWEOBAVIYSV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CS3

Canonical SMILES

CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CS3

Origin of Product

United States

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